molecular formula C9H15NO2 B1422837 Methyl 6-azaspiro[2.5]octane-1-carboxylate CAS No. 874440-82-1

Methyl 6-azaspiro[2.5]octane-1-carboxylate

Cat. No. B1422837
M. Wt: 169.22 g/mol
InChI Key: IJFYZUROYVOFQX-UHFFFAOYSA-N
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Description

“Methyl 6-azaspiro[2.5]octane-1-carboxylate” is a chemical compound with the molecular formula C9H15NO2 . It is also known as “methyl 6-azaspiro [2.5]octane-1-carboxylate hydrochloride” with a CAS Number of 874365-30-7 .


Molecular Structure Analysis

The InChI code for “Methyl 6-azaspiro[2.5]octane-1-carboxylate” is 1S/C9H15NO2.ClH/c1-12-8(11)7-6-9(7)2-4-10-5-3-9;/h7,10H,2-6H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 6-azaspiro[2.5]octane-1-carboxylate” has a molecular weight of 205.68 . It is a powder at room temperature .

Scientific Research Applications

Peptide Synthesis

Methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a related compound, is used in peptide synthesis, exemplified by its application in the preparation of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B. This demonstrates its utility as a dipeptide building block in peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000).

Cycloaddition Reactions

Methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates are produced through regioselective 1,3-dipolar cycloaddition reactions, demonstrating its relevance in organic synthesis and the formation of complex molecular structures (Molchanov & Tran, 2013).

Iodination and Ring Transformations

Substituted methyl 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates and 1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylates, similar in structure to Methyl 6-azaspiro[2.5]octane-1-carboxylate, react with iodinating agents to form various exo and endo isomers. This highlights its versatility in synthetic chemistry (Molchanov, Stepakov, Boitsov, Kopf, & Kostikov, 2003).

Electrophilic Amination

1-Oxa-2-azaspiro[2.5]octane, a structurally related compound, has been studied for its reactions with C-H acids, leading to the formation of various substituted 1,4-diazaspiro[4.5]decanones. This research contributes to the understanding of electrophilic amination processes (Andreae, Schmitz, Wulf, & Schulz, 1992).

Novel Rearrangement Reactions

A study described an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative, leading to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. This type of rearrangement demonstrates the compound's potential in creating novel structures (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).

Role in Drug Discovery

Several studies have explored the utility of Methyl 6-azaspiro[2.5]octane-1-carboxylate and related compounds in drug discovery and development. For example, (6S,7S)-N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides were identified as potent and selective inhibitors of human epidermal growth factor receptor-2 (HER-2) sheddase, demonstrating their potential in cancer treatment (Yao et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

methyl 6-azaspiro[2.5]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)7-6-9(7)2-4-10-5-3-9/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFYZUROYVOFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-azaspiro[2.5]octane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Yu, J Liu, D Clausen, Y Yu, JL Duffy… - Journal of Medicinal …, 2021 - ACS Publications
We describe the discovery of histone deacetylase (HDACs) 1, 2, and 3 inhibitors with ethyl ketone as the zinc-binding group. These HDACs 1, 2, and 3 inhibitors have good enzymatic …
Number of citations: 7 pubs.acs.org

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